molecular formula C10H12N2 B3345439 5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-amine CAS No. 105275-29-4

5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-amine

Cat. No.: B3345439
CAS No.: 105275-29-4
M. Wt: 160.22 g/mol
InChI Key: WDOGBPUWBPHWCZ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-amine is a heterocyclic compound with a unique structure that includes a fused bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a cyclohexanone derivative, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for further use in pharmaceutical or chemical applications.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while substitution reactions can produce a variety of N-substituted derivatives.

Scientific Research Applications

5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-amine involves its interaction with specific molecular targets. For instance, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine: A synthetic opioid analgesic with a similar core structure but different substituents.

    5,6,7,8-Tetrahydroisoquinoline: Another related compound with a simpler structure.

Uniqueness

5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-amine is unique due to its fused bicyclic system, which imparts specific chemical and biological properties

Properties

IUPAC Name

4-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c11-10-4-8-6-1-2-7(3-6)9(8)5-12-10/h4-7H,1-3H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOGBPUWBPHWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3=CC(=NC=C23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50548442
Record name 5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105275-29-4
Record name 5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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